

An In-depth Technical Guide to Allyl Cyclohexyloxyacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Allyl cyclohexyloxyacetate*

Cat. No.: *B1266723*

[Get Quote](#)

Introduction

Allyl cyclohexyloxyacetate is a synthetic chemical compound valued primarily for its application in the fragrance and flavor industries.^{[1][2][3]} Characterized by a strong, fruity, and green aroma with notes reminiscent of galbanum and pineapple, it is a key ingredient in perfumes, toiletries, household products, and cosmetics.^{[2][3][4]} Beyond its olfactory properties, it serves as a versatile intermediate in the synthesis of specialty chemicals and can be used to modify polymer properties, enhancing flexibility and durability in coatings and adhesives.^[1] This guide provides a comprehensive overview of its nomenclature, physicochemical properties, experimental synthesis protocols, and key identifiers for researchers, scientists, and professionals in drug development and chemical manufacturing.

Nomenclature and Identification

The compound is known by several names across different chemical inventories and commercial suppliers. The systematic IUPAC name is prop-2-enyl 2-cyclohexyloxyacetate.^[5]

Table 1: Chemical Identifiers for **Allyl Cyclohexyloxyacetate**

Identifier	Value	Reference
IUPAC Name	prop-2-enyl 2-cyclohexyloxyacetate	[5]
CAS Number	68901-15-5	[1] [2] [5] [6] [7]
EINECS Number	272-657-3	[2] [5] [6]
Molecular Formula	C ₁₁ H ₁₈ O ₃	[1] [2] [6]
PubChem CID	111727	[1] [5]
MDL Number	MFCD00083564	[1]
InChI	InChI=1S/C11H18O3/c1-2-8-13-11(12)9-14-10-6-4-3-5-7-10/h2,10H,1,3-9H2	[5] [6]
SMILES	C=CCOC(=O)COC1CCCCC1	[5]

Common Synonyms: A variety of synonyms are used to identify **Allyl Cyclohexyloxyacetate** in commercial and scientific contexts:

- Galbanum oxyacetate[\[1\]](#)[\[5\]](#)[\[7\]](#)
- Allyl (cyclohexyloxy)acetate[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Cyclogalbanat® (Symrise trade name)[\[2\]](#)
- Acetic acid, 2-(cyclohexyloxy)-, 2-propen-1-yl ester[\[5\]](#)[\[6\]](#)
- prop-2-en-1-yl (cyclohexyloxy)acetate[\[6\]](#)
- allyl 2-(cyclohexyloxy)acetate[\[5\]](#)[\[7\]](#)

Physicochemical and Spectroscopic Data

The physical and chemical properties of **Allyl cyclohexyloxyacetate** determine its handling, application, and stability.

Table 2: Physicochemical Properties of **Allyl Cyclohexyloxyacetate**

Property	Value	Reference
Molecular Weight	198.26 g/mol	[1] [2] [4] [5]
Appearance	Colorless to pale yellowish liquid	[1] [2] [3]
Odor Profile	Strong, green, fruity, herbal, pineapple, galbanum	[2] [4]
Boiling Point	281 - 283 °C at 760 mmHg	[1] [6]
Density	~1.016 g/cm ³	[2] [6]
Refractive Index	n _{20/D} 1.460 - 1.464	[1] [2] [6]
Flash Point	>100 °C (>212 °F)	[2] [6] [8]
Water Solubility	1.655 g/L at 20°C	[2]
Vapor Pressure	0.021 mmHg at 25°C	[9]
Log KOW	2.72	[9]

Table 3: Spectroscopic Data Availability

Data Type	Availability / Source
¹³ C NMR	Available via SpectraBase, John Wiley & Sons, Inc. [5]
GC-MS	Available via SpectraBase, John Wiley & Sons, Inc. [5]
FTIR	Available via SpectraBase, Wiley-VCH GmbH. [5]

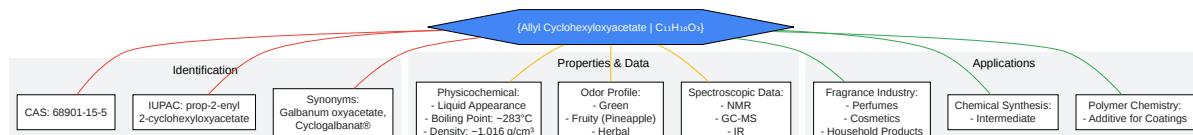
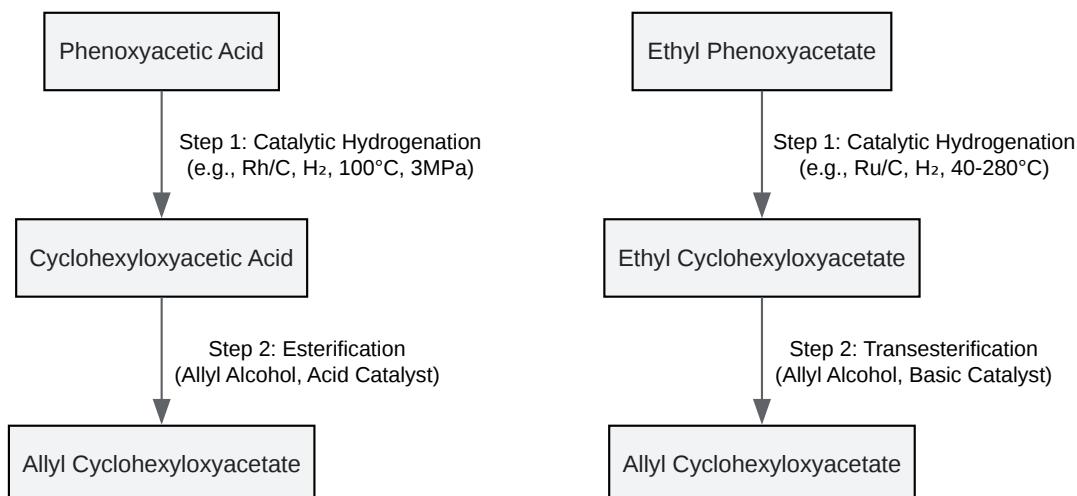
Experimental Protocols: Synthesis

Several synthetic routes for producing **Allyl cyclohexyloxyacetate** have been developed, often starting from phenoxyacetic acid or its derivatives. The most common approaches involve a two-step process: hydrogenation of an aromatic ring followed by esterification or transesterification.

Method 1: Hydrogenation and Esterification

This is a widely used industrial method.

- Step 1: Hydrogenation of Phenoxyacetic Acid. Phenoxyacetic acid is dissolved in a suitable solvent (e.g., water) and subjected to catalytic hydrogenation.^[10] A catalyst, typically containing metals like Rhodium (e.g., 5% Rh/C), Platinum, or Nickel, is added to the solution.^[10] The reaction is carried out in a high-pressure reactor under hydrogen pressure (e.g., 3 MPa) and elevated temperature (e.g., 100 °C) until hydrogen uptake ceases.^[10] The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield crude cyclohexyloxyacetic acid.^[10]
- Step 2: Esterification with Allyl Alcohol. The resulting crude cyclohexyloxyacetic acid is then mixed with allyl alcohol in the presence of an acidic catalyst. The mixture is heated to drive the esterification reaction, forming **Allyl cyclohexyloxyacetate** and water. The final product is purified, typically through vacuum distillation.^[10]



Method 2: Hydrogenation and Transesterification

This method starts with an ester of phenoxyacetic acid.

- Step 1: Hydrogenation of Alkyl Phenoxyacetate. An alkyl phenoxyacetate, such as methyl-phenoxyacetate or ethyl phenoxyacetate, is hydrogenated using a catalyst (e.g., Ni/Al₂O₃, Ru/C, Pt, Pd) at high temperature and pressure (e.g., 180°C, 12 MPa) to produce the corresponding alkyl cyclohexyloxyacetate.^{[11][12]}
- Step 2: Transesterification with Allyl Alcohol. The alkyl cyclohexyloxyacetate is then reacted with allyl alcohol in a transesterification reaction.^{[11][12]} This step is best performed with a basic catalyst, such as potassium carbonate or sodium methanolate, which minimizes the formation of side products.^[11] The reaction yields **Allyl cyclohexyloxyacetate**, which is subsequently purified by vacuum distillation.^[11]

General Synthesis Workflow for Allyl Cyclohexyloxyacetate

Method 1: Hydrogenation-Esterification Method 2: Hydrogenation-Transesterification

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Allyl cyclohexyloxyacetate CAS#: 68901-15-5 [m.chemicalbook.com]
- 3. Allyl cyclohexyloxyacetate | 68901-15-5 [chemicalbook.com]
- 4. aarochem.com [aarochem.com]
- 5. Allyl cyclohexyloxyacetate | C11H18O3 | CID 111727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. allyl (cyclohexyloxy)acetate | 68901-15-5 [chemnet.com]
- 7. scent.vn [scent.vn]
- 8. Page loading... [guidechem.com]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 10. CN101125813A - Method for synthesizing allyl cyclohexyloxyacetate - Google Patents [patents.google.com]
- 11. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 12. CN101798267A - Production method of cyclohexyloxy allyl acetate - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Allyl Cyclohexyloxyacetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266723#allyl-cyclohexyloxyacetate-synonyms-and-nomenclature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com